![molecular formula C11H14ClNO2S B8342198 3-[(3-Chlorophenyl)sulfonyl]piperidine](/img/structure/B8342198.png)
3-[(3-Chlorophenyl)sulfonyl]piperidine
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Overview
Description
3-[(3-Chlorophenyl)sulfonyl]piperidine is a useful research compound. Its molecular formula is C11H14ClNO2S and its molecular weight is 259.75 g/mol. The purity is usually 95%.
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Q & A
Q. Basic: What are the optimal synthetic routes for 3-[(3-Chlorophenyl)sulfonyl]piperidine, and how can reaction conditions be optimized for high yield?
Answer:
The synthesis typically involves coupling piperidine with 3-chlorobenzenesulfonyl chloride under nucleophilic substitution conditions. A general protocol (adapted from analogous sulfonamide syntheses) includes:
- Dissolving piperidine in dry pyridine to activate the amine.
- Adding 3-chlorobenzenesulfonyl chloride dropwise under inert atmosphere.
- Stirring at 0–25°C for 12–24 hours, followed by aqueous workup (e.g., HCl quenching, extraction with dichloromethane).
Key optimization factors: - Solvent choice : Pyridine acts as both solvent and base, neutralizing HCl byproducts .
- Temperature control : Lower temperatures (0–5°C) minimize side reactions like sulfonate ester formation.
- Molar ratios : A slight excess (1.1–1.2 equiv) of sulfonyl chloride ensures complete piperidine conversion, achieving yields >90% in model systems .
Q. Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H NMR : Key signals include piperidine protons (δ 1.40–3.01 ppm, multiplet patterns confirming chair conformation) and aromatic protons (δ 7.40–7.90 ppm, coupling constants indicating substituent position) .
- 13C NMR : Sulfonyl group adjacent carbons (C-SO₂) appear downfield (~135–140 ppm) .
- IR : Strong S=O stretches at ~1150 cm⁻¹ and 1350 cm⁻¹ confirm sulfonamide formation .
- Mass spectrometry : Molecular ion peaks ([M+H]⁺) at m/z ~285 (C₁₁H₁₃ClNO₂S) validate molecular weight .
Q. Advanced: How does the chair conformation of the piperidine ring influence the compound’s reactivity or biological interactions?
Answer:
X-ray crystallography of related sulfonylpiperidines reveals:
- The piperidine ring adopts a chair conformation , with the sulfonyl group in an equatorial position to minimize steric clashes (deviation: <0.25 Å from ideal plane) .
- Steric effects : Bulky substituents (e.g., 3-chlorophenyl) increase torsional strain, altering bond angles (e.g., O-S-N angle ~107–120° vs. tetrahedral 109.5°) and reducing rotational freedom .
- Biological implications : Equatorial positioning enhances accessibility to hydrophobic binding pockets in enzymes or receptors, as seen in PRMT4 inhibitor analogs .
Q. Advanced: How can structural analogs of this compound be designed to improve target selectivity in enzyme inhibition?
Answer:
- Substituent modification :
- Positional isomerism : Moving the sulfonyl group to the 4-position (as in 4-[(4-chlorophenyl)sulfonyl]piperidine hydrochloride) changes steric bulk and dipole interactions, impacting selectivity for targets like serotonin receptors .
Q. Advanced: How should researchers resolve contradictions in biological activity data across studies involving sulfonylpiperidine derivatives?
Answer:
- Experimental variables : Control for solvent polarity (DMSO vs. aqueous buffers), which affects compound aggregation and false-positive inhibition .
- Conformational analysis : Use dynamic NMR or MD simulations to assess if flexible substituents (e.g., piperidine ring puckering) lead to divergent binding modes .
- Off-target profiling : Screen against related enzymes (e.g., CYP isoforms) to rule out nonspecific inhibition, as seen in PRMT4 vs. PRMT5 selectivity studies .
Q. Basic: What safety precautions are essential when handling this compound in the lab?
Answer:
- Hazard mitigation :
- Storage : Keep in airtight containers under nitrogen to prevent hydrolysis of the sulfonamide group .
Q. Advanced: What computational tools can predict the pharmacokinetic properties of this compound derivatives?
Answer:
- ADMET prediction : Tools like SwissADME estimate:
- GI absorption : High (>80%) due to moderate logP (~2.5) and TPSA (~45 Ų) .
- BBB permeability : Low (BBB score <0.1) due to sulfonamide polarity, making CNS targeting challenging .
- Docking studies : AutoDock Vina models interactions with targets (e.g., PRMT4) using crystal structures (PDB: 6W4O) to prioritize derivatives .
Q. Advanced: How does the electronic nature of the aryl group affect the sulfonamide’s stability under acidic/basic conditions?
Answer:
- Electron-deficient aryl groups (e.g., 3-chlorophenyl) stabilize the sulfonamide via resonance, reducing hydrolysis rates in acidic conditions (t₁/₂ >24 hrs at pH 1) .
- Electron-rich groups (e.g., 4-methoxyphenyl) increase susceptibility to nucleophilic attack at sulfur, requiring neutral pH during storage .
Properties
Molecular Formula |
C11H14ClNO2S |
---|---|
Molecular Weight |
259.75 g/mol |
IUPAC Name |
3-(3-chlorophenyl)sulfonylpiperidine |
InChI |
InChI=1S/C11H14ClNO2S/c12-9-3-1-4-10(7-9)16(14,15)11-5-2-6-13-8-11/h1,3-4,7,11,13H,2,5-6,8H2 |
InChI Key |
ITVNJTYRIDSKRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)S(=O)(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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